6-Chloropyrido[3,4-D]pyrimidine

Cross-coupling Suzuki–Miyaura Synthetic methodology

6-Chloropyrido[3,4-d]pyrimidine is a halogenated bicyclic heteroaromatic scaffold (C₇H₄ClN₃, MW 165.58) that serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research. The chlorine atom at the 6-position of the fused pyridine–pyrimidine ring system provides a well-defined handle for further elaboration via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.

Molecular Formula C7H4ClN3
Molecular Weight 165.58 g/mol
CAS No. 202273-25-4
Cat. No. B1592607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyrido[3,4-D]pyrimidine
CAS202273-25-4
Molecular FormulaC7H4ClN3
Molecular Weight165.58 g/mol
Structural Identifiers
SMILESC1=C2C=NC=NC2=CN=C1Cl
InChIInChI=1S/C7H4ClN3/c8-7-1-5-2-9-4-11-6(5)3-10-7/h1-4H
InChIKeyOGOPAVRSPJYRLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropyrido[3,4-D]pyrimidine (CAS 202273-25-4): Procurement-Grade Structural and Reactivity Baseline


6-Chloropyrido[3,4-d]pyrimidine is a halogenated bicyclic heteroaromatic scaffold (C₇H₄ClN₃, MW 165.58) that serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . The chlorine atom at the 6-position of the fused pyridine–pyrimidine ring system provides a well-defined handle for further elaboration via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling [1]. Its physicochemical profile—LogP 0.07, density 1.4 ± 0.1 g/cm³, boiling point 318.8 ± 22.0 °C—positions it as a moderately lipophilic, stable crystalline intermediate suitable for downstream derivatization . The core pyrido[3,4-d]pyrimidine scaffold is recognized as a privileged pharmacophore capable of mimicking the adenine moiety of ATP, enabling competitive binding in kinase catalytic pockets [2].

Why 6-Chloropyrido[3,4-D]pyrimidine Cannot Be Replaced by Other 6-Halogenated or Unsubstituted Pyrido[3,4-d]pyrimidine Analogs


Generic substitution among 6-halogenated pyrido[3,4-d]pyrimidines is not supported by the experimental record. The 6-chloro derivative exhibits a distinct reactivity profile that differs fundamentally from its 6-bromo, 6-fluoro, and unsubstituted counterparts in both synthetic and biological contexts. In palladium-catalyzed cross-coupling chemistry, the 6-bromo analogue is explicitly preferred over 6-chloro for efficient derivatization at the 6-position, meaning that procurement of the chloro congener for Suzuki-type applications will result in inferior yields [1]. Conversely, in SNAr-based sequential functionalization of polyhalogenated systems, the 6-chloro substituent displays a defined, lower reactivity relative to chlorine atoms at the 4- and 2-positions, enabling regioselective synthetic strategies that are not achievable with the more reactive 6-fluoro analogue [2]. Biologically, the 6-chloro substitution completely abrogates CXCR2 antagonism (IC₅₀ >30 µM) compared to the unsubstituted scaffold (IC₅₀ = 0.11 µM), a liability not observed with certain 6-heteroaryl analogues such as 6-furanyl (IC₅₀ = 0.54 µM) [1]. These quantitative differences—across both chemical reactivity and bioactivity—demonstrate that 6-chloropyrido[3,4-d]pyrimidine occupies a unique, non-interchangeable position within the pyrido[3,4-d]pyrimidine chemical space.

6-Chloropyrido[3,4-D]pyrimidine: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Palladium-Catalyzed Cross-Coupling Reactivity: 6-Chloro vs. 6-Bromo at Position 6

In the pyrido[3,4-d]pyrimidine scaffold, the 6-bromo analogue is explicitly preferred over 6-chloro for palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling. The 6-chloro derivative 16a required more forcing conditions and gave lower conversion in attempted Suzuki couplings with phenylboronic acid and heteroaryl boronic acids [1]. This is attributed to the higher bond dissociation energy of the C–Cl bond versus C–Br and slower oxidative addition to Pd(0), making 6-bromopyrido[3,4-d]pyrimidine the preferred substrate when 6-arylation or 6-heteroarylation is the synthetic objective.

Cross-coupling Suzuki–Miyaura Synthetic methodology

Regioselective SNAr Reactivity Hierarchy: 6-Chloro Is the Least Reactive Chlorine in 2,4,6-Trichloropyrido[3,4-d]pyrimidine

In 2,4,6-trichloropyrido[3,4-d]pyrimidine (prepared from 6-chloropyrido[3,4-d]pyrimidin-2,4(1H,3H)-dione and POCl₃ in 92% yield), the three chlorine atoms exhibit a strict, exploitable reactivity order: C4-Cl reacts first with amines, followed by C2-Cl (reacts with amines or alcohols), and finally C6-Cl, which requires Buchwald–Hartwig amination conditions for displacement [1]. This contrasts with the behavior observed in pyrido[4,3-d]pyrimidine regioisomers, where the chlorine at position 5 is more reactive than that at position 7 toward both Pd-catalyzed cross-coupling and SNAr [2].

Nucleophilic aromatic substitution Regioselectivity Sequential functionalization

CXCR2 Antagonism: 6-Chloro Substitution Abolishes Activity Relative to Unsubstituted and 6-Heteroaryl Analogues

In a systematic SAR study of pyrido[3,4-d]pyrimidine-based CXCR2 antagonists, the 6-chloro analogue 16a was completely devoid of CXCR2 antagonistic activity (IC₅₀ >30 µM), compared to the unsubstituted parent compound 2 (IC₅₀ = 0.11 ± 0.019 µM) [1]. By contrast, replacement of chlorine with a 6-furanyl group (compound 17b) partially restored activity (IC₅₀ = 0.54 ± 0.26 µM), while 6-N-imidazolyl, 6-phenyl, and 6-thienyl analogues (16b, 17a, 17d) all remained inactive (IC₅₀ >30 µM) [1]. This demonstrates that the 6-chloro substituent is not merely a passive placeholder but actively disrupts the pharmacophore requirements for CXCR2 binding.

CXCR2 antagonist GPCR Structure–activity relationship Inflammation

EGFR Tyrosine Kinase Inhibition: 6-Chloro as a Synthetic Gateway to Sub-nanomolar 6-Amino Analogues

The 6-chloro substituent on the pyrido[3,4-d]pyrimidine scaffold enables nucleophilic displacement to generate 6-amino derivatives with dramatically enhanced EGFR inhibitory potency. The 4-[(3-bromophenyl)amino]-6-chloropyrido[3,4-d]pyrimidine intermediate (CHEMBL296377) shows moderate EGFR inhibition (IC₅₀ = 40–41 nM) [1]. Displacement of the 6-chloro with methylamine yields PD 158780 (6-methylamino analogue), which achieves an IC₅₀ of 0.08 nM against isolated EGFR—a 500-fold improvement [2]. Further optimization produced the 6-(methylamino)pyrido[3,4-d]pyrimidine 7f with an IC₅₀ of 0.008 nM [3]. The 6-fluoro analogues serve as the direct precursors for these SNAr displacements, establishing the halogen series reactivity order for amine introduction: 6-F (most reactive) > 6-Cl > 6-Br.

EGFR Tyrosine kinase inhibitor Cancer PD 158780

Physicochemical Differentiation: LogP, Boiling Point, and Density Compared to 6-Fluoro and Unsubstituted Analogues

The 6-chloro substituent confers a distinct physicochemical signature that differentiates it from the 6-fluoro and unsubstituted pyrido[3,4-d]pyrimidine congeners. The 6-chloro compound has a measured LogP of 0.07 , compared to the 6-fluoro analogue (XLogP3 = 0.9) [1] and the unsubstituted parent (LogP ≈ –0.27) [2]. The boiling point of 6-chloro (318.8 ± 22.0 °C) is significantly higher than that of 6-fluoro (294.7 ± 20.0 °C) [1] and unsubstituted pyrido[3,4-d]pyrimidine (~278 °C) . Density follows a similar trend: 6-Cl (1.4 g/cm³) > 6-F (1.388 g/cm³) > unsubstituted (1.27 g/cm³). These differences impact chromatographic retention, solvent partitioning, and volatility during purification.

Physicochemical properties Lipophilicity Chromatographic behavior Formulation

6-Chloropyrido[3,4-D]pyrimidine: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Regioselective Synthesis of 2,4,6-Trisubstituted Pyrido[3,4-d]pyrimidine Kinase Inhibitor Libraries

The 6-chloro substituent is the cornerstone of a sequential, three-step diversification strategy enabled by the reactivity gradient 4-Cl > 2-Cl ≫ 6-Cl in 2,4,6-trichloropyrido[3,4-d]pyrimidine. After conversion of 6-chloropyrido[3,4-d]pyrimidin-2,4(1H,3H)-dione to the trichloro intermediate (92% yield, POCl₃) [1], the 4-position is aminated first, followed by the 2-position (amine or alcohol), and finally the 6-position via Buchwald–Hartwig amination. This strategy has been used to generate potent EGFR inhibitors such as PD 158780 (IC₅₀ = 0.08 nM) [2] and 2,4,6-trisubstituted derivatives with nanomolar cellular activity [3]. This scenario is ideal for medicinal chemistry groups building focused kinase inhibitor libraries with three independently varied diversity points.

Late-Stage Functionalization via SNAr to Access 6-Amino Pyrido[3,4-d]pyrimidine Pharmacophores

For projects targeting the EGFR/ErbB kinase family, 6-chloropyrido[3,4-d]pyrimidine serves as a stable, storable precursor for SNAr-based installation of amine substituents at the 6-position. The 4-[(3-bromophenyl)amino]-6-chloro intermediate (EGFR IC₅₀ = 40 nM) can be converted to 6-alkylamino or 6-arylamino derivatives with up to 5000-fold improved potency (IC₅₀ down to 0.008 nM) [2][4]. The chlorine leaving group offers a practical balance: it is sufficiently activated by the electron-deficient pyridopyrimidine ring for SNAr displacement by primary and secondary amines under mild heating (60–100 °C, DMF or NMP), yet it is stable enough for long-term storage without hydrolysis, unlike the more reactive 6-fluoro analogue [4].

CXCR2 Antagonist Lead Optimization: 6-Chloro as a Synthetic Intermediate, Not a Screening Candidate

SAR data from the CXCR2 antagonist program demonstrate that 6-chloro substitution completely abolishes receptor antagonism (IC₅₀ >30 µM vs. 0.11 µM for the unsubstituted scaffold) [5]. Therefore, 6-chloropyrido[3,4-d]pyrimidine should not be procured as a screening compound for CXCR2 or related chemokine receptor targets. Instead, it should be used exclusively as a synthetic intermediate to install 6-heteroaryl groups (e.g., 6-furanyl, IC₅₀ = 0.54 µM) that restore and modulate CXCR2 activity [5]. This scenario guides procurement decisions for inflammation and immuno-oncology programs: stock the 6-chloro intermediate for diversification, not for direct biological evaluation.

Agrochemical Intermediate and Fine Chemical Building Block Requiring Moderate Lipophilicity

With a LogP of 0.07, the 6-chloro derivative occupies an intermediate lipophilicity range that is favorable for both organic-phase synthetic transformations and aqueous workup, reducing product loss during extractive isolation compared to the more lipophilic 6-fluoro analogue (XLogP3 = 0.9) [6]. Its boiling point (318.8 °C) permits purification by vacuum distillation or sublimation, offering an advantage over the more volatile 6-fluoro congener (bp 294.7 °C) in large-scale preparations [6]. These properties, combined with the chlorine atom as a versatile leaving group for nucleophilic substitution, make 6-chloropyrido[3,4-d]pyrimidine a practical building block for agrochemical discovery programs targeting fungicidal or herbicidal pyridopyrimidine scaffolds [1].

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